molecular formula C7H6Br2ClNO B13989545 2-Bromo-1-(6-chloropyridin-3-yl)ethan-1-one hydrobromide

2-Bromo-1-(6-chloropyridin-3-yl)ethan-1-one hydrobromide

Cat. No.: B13989545
M. Wt: 315.39 g/mol
InChI Key: XIKIOVLMGLROAB-UHFFFAOYSA-N
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Description

2-Bromo-1-(6-chloropyridin-3-yl)ethan-1-one hydrobromide is a chemical compound with the molecular formula C7H5BrClNO·HBr. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(6-chloropyridin-3-yl)ethan-1-one hydrobromide typically involves the bromination of 1-(6-chloropyridin-3-yl)ethan-1-one. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis. The final product is typically obtained in high purity through crystallization and drying processes.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(6-chloropyridin-3-yl)ethan-1-one hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of alcohols or amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like tetrahydrofuran (THF) or ethanol.

Major Products

    Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

2-Bromo-1-(6-chloropyridin-3-yl)ethan-1-one hydrobromide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(6-chloropyridin-3-yl)ethan-1-one hydrobromide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(3-chloropyridin-4-yl)ethan-1-one hydrobromide
  • 2-Bromo-1-(6-(trifluoromethyl)pyridin-3-yl)ethan-1-one hydrobromide
  • 2-Bromo-1-(2-methyl-6-trifluoromethyl-pyridin-3-yl)ethanone hydrobromide

Uniqueness

2-Bromo-1-(6-chloropyridin-3-yl)ethan-1-one hydrobromide is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. The presence of both bromine and chlorine atoms provides distinct electronic and steric properties, making it a valuable compound in synthetic and medicinal chemistry.

Properties

Molecular Formula

C7H6Br2ClNO

Molecular Weight

315.39 g/mol

IUPAC Name

2-bromo-1-(6-chloropyridin-3-yl)ethanone;hydrobromide

InChI

InChI=1S/C7H5BrClNO.BrH/c8-3-6(11)5-1-2-7(9)10-4-5;/h1-2,4H,3H2;1H

InChI Key

XIKIOVLMGLROAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(=O)CBr)Cl.Br

Origin of Product

United States

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